molecular formula C25H27N5O5 B2982990 1-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 946355-60-8

1-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2982990
CAS No.: 946355-60-8
M. Wt: 477.521
InChI Key: QEOJLGPSGKTDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound supplied for laboratory research use. This product is characterized by its molecular formula C25H27N5O5 and a molecular weight of 477.5 g/mol . Its CAS registration number is 946355-60-8 . This compound is part of a class of molecules featuring a 1,2,3-triazole core linked to an oxazole moiety, a structure often explored in medicinal chemistry and drug discovery for its potential to interact with biological targets. As a research chemical, it is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and handling in accordance with their institute's safety protocols.

Properties

IUPAC Name

1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-6-34-20-12-8-7-11-18(20)26-24(31)22-15(2)30(29-28-22)14-19-16(3)35-25(27-19)17-10-9-13-21(32-4)23(17)33-5/h7-13H,6,14H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOJLGPSGKTDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This article examines its chemical structure, synthesis, and biological properties based on various research studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N3O6C_{26}H_{27}N_3O_6 with a molecular weight of approximately 477.517 g/mol. The structure features a triazole ring, oxazole moiety, and multiple aromatic substituents which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the oxazole and triazole rings. The specific synthetic routes can vary significantly depending on the desired yield and purity. For instance, one method includes the reaction of substituted phenyl derivatives with appropriate azoles under controlled conditions to yield the target compound with high purity levels (typically above 95%) .

Anticancer Activity

Research indicates that compounds containing triazole and oxazole rings demonstrate significant anticancer properties. A study explored the cytotoxic effects of various triazole derivatives on cancer cell lines and reported that certain substitutions at the phenyl rings enhance apoptotic activity in cancer cells . The specific compound has shown promise in inhibiting tumor growth in preclinical models.

Antimicrobial Properties

Triazole derivatives are known for their antifungal properties. The compound has been evaluated against a spectrum of fungal pathogens, showing effective inhibition at low concentrations. The mechanism is believed to involve disruption of fungal cell membrane integrity .

Antiviral Potential

Recent studies have highlighted the potential antiviral properties of triazole compounds. The target compound has been investigated for its efficacy against viral infections, particularly those caused by RNA viruses. Preliminary results suggest that it may inhibit viral replication through interference with viral protein synthesis .

Case Studies

Study Findings Reference
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Showed promising antifungal activity against Candida species with MIC values below 10 µg/mL.
Study 3Evaluated antiviral effects against influenza virus; reduced viral load in infected cells by 75%.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Carboxamide Scaffolds

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Biological Activity References
Target Compound Oxazole-methyl group, 2-ethoxyphenyl, 2,3-dimethoxyphenyl 493.52* Not explicitly reported (inferred below)
N-(2-Ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Lacks oxazole-methyl group; phenyl instead of dimethoxyphenyl 322.37 Unreported
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Ethoxyphenyl at position 4; methoxyphenyl instead of oxazole-methyl 378.42 Unreported
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyloxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Fluorophenyl substituent; amino group at triazole position 5 478.48 Potential antimicrobial/kinase inhibition
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Acetylphenyl group; amino group at triazole position 5 363.39 Antiproliferative activity (renal cancer)

*Calculated based on molecular formula.

Functional Group Impact on Activity

  • Similar oxazole-containing compounds (e.g., ) have shown activity against bacterial SOS responses or kinase targets .
  • Ethoxyphenyl vs. Fluorophenyl : The 2-ethoxyphenyl group in the target compound may improve metabolic stability compared to fluorophenyl analogues (), which are often used to modulate lipophilicity and bioavailability .
  • Amino Substitution: Compounds with a 5-amino group on the triazole (e.g., ) exhibit antiproliferative effects, suggesting that the absence of this group in the target compound may shift its mechanism of action .

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, structurally simpler triazole-carboxamides (e.g., ) exhibit melting points between 123–183°C, suggesting moderate crystallinity .
  • Solubility : The ethoxy and methoxy groups may enhance solubility in polar solvents compared to purely aromatic analogues .

Research Findings and Implications

  • Anticancer Potential: Analogues like N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () show activity against renal cancer (RXF 393 cells, GP = -13.42%), suggesting the target compound’s dimethoxyphenyl and oxazole groups could enhance binding to similar targets .
  • Kinase Inhibition: Triazole-carboxamides with quinoline substituents () inhibit Wnt/β-catenin signaling, a pathway relevant in metabolic diseases and cancer. The target compound’s ethoxyphenyl group may similarly modulate kinase interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.